Cyclohex-2-en-1-yl furan-2-carboxylate
Description
Contextualization within Ester Chemistry Research
Esters are a fundamental class of organic compounds, widely recognized for their diverse applications in fields ranging from fragrances and flavors to pharmaceuticals and materials science. rsc.org The synthesis of esters is a cornerstone of organic chemistry, with numerous methods developed for their formation, including Fischer esterification, reaction of acyl chlorides with alcohols, and transesterification. Research in ester chemistry continues to evolve, with a focus on developing more efficient, selective, and environmentally benign synthetic methods. rsc.org The direct addition of carboxylic acids to olefins, for example, represents a highly atom-economical approach to ester synthesis. rsc.org Cyclohex-2-en-1-yl furan-2-carboxylate (B1237412), as an ester, falls within this broad area of research, with its specific properties and reactivity being determined by the interplay of the cyclohexenyl alcohol and the furan-2-carboxylic acid from which it is derived.
Significance of Furan-2-carboxylate Moiety in Organic Synthesis
The furan-2-carboxylate moiety, also known as 2-furoate, is a valuable building block in organic synthesis, largely due to its derivation from renewable biomass sources. mdpi.com Furfural (B47365), produced from the dehydration of pentose (B10789219) sugars found in agricultural waste, can be readily oxidized to furan-2-carboxylic acid, the precursor to furan-2-carboxylate esters. mdpi.com This bio-based origin makes furan (B31954) derivatives attractive targets in the development of sustainable chemical processes.
The furan ring itself is a versatile synthon. It can participate in various transformations, including cycloaddition reactions, and can be considered a precursor to 1,4-dicarbonyl compounds. Furan-2-carboxylate esters are used in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and polymers. For instance, they have been investigated for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai The stability and reactivity of the furan ring, combined with the functionality of the ester group, make this moiety a versatile tool for synthetic chemists.
Relevance of Cyclohex-2-en-1-yl Moiety in Synthetic Chemistry
The cyclohex-2-en-1-yl moiety is a common structural feature in many natural products and serves as a crucial intermediate in the synthesis of complex molecules. nus.edu.sg The presence of both an alkene and an allylic position provides multiple sites for functionalization, making it a versatile template for stereoselective reactions. The controlled introduction of substituents on the cyclohexene (B86901) ring is a key strategy in the total synthesis of various biologically active compounds.
Furthermore, the cyclohexene ring can be found in a variety of pharmaceuticals and agrochemicals. nus.edu.sg The oxidation of cyclohexene can lead to valuable products such as cyclohexenol (B1201834), cyclohexenone, and cyclohexene oxide, which are themselves important starting materials in organic synthesis. nus.edu.sg The specific conformation of the cyclohexene ring can also influence the stereochemical outcome of reactions, making it a valuable tool for asymmetric synthesis.
Overview of Research Trajectories for Related Ester Compounds
Research on ester compounds related to Cyclohex-2-en-1-yl furan-2-carboxylate often focuses on the synthesis and application of molecules that combine cyclic or heterocyclic moieties with various carboxylic acids. For example, the synthesis of other furan-2-carboxylate esters, such as hept-6-en-1-yl furan-2-carboxylate, has been explored with an emphasis on green chemistry principles, utilizing one-pot methods from biomass-derived furfural. mdpi.comresearchgate.netresearchgate.net These studies highlight the trend towards sustainable synthesis and the use of furan derivatives as platform chemicals. researchgate.net
On the other hand, research on cyclohexyl esters has been driven by their applications as plasticizers, antioxidants, and in the fragrance industry. rsc.orgresearchgate.net The development of catalytic methods for the synthesis of these esters, particularly those with high atom economy, is an active area of investigation. rsc.org The study of esters containing a cyclohexene moiety also extends to their potential use as intermediates in the synthesis of complex organic molecules and materials. ontosight.ai The convergence of these research trajectories suggests a continued interest in esters that, like this compound, combine the unique properties of both furan and cyclohexene rings.
Physicochemical and Spectroscopic Data
Below are tables summarizing the known physicochemical and spectroscopic data for this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H12O3 | vulcanchem.com |
| Molecular Weight | 192.214 g/mol | vulcanchem.com |
| Boiling Point | 285–290°C (estimated) | vulcanchem.com |
| LogP (XLogP3-AA) | 2.6 | vulcanchem.com |
| Solubility | Insoluble in water; soluble in DCM, THF | vulcanchem.com |
| Spectroscopy Type | Characteristic Signals | Source |
|---|---|---|
| ¹H NMR | δ 5.49–5.42 ppm (cyclohexene protons), δ 7.52–6.81 ppm (furan protons), δ 3.23 ppm (ester methylene) | vulcanchem.com |
| ¹³C NMR | δ 170.1 ppm (carbonyl carbon), δ 140.6–123.1 ppm (aromatic carbons), δ 44.8–22.5 ppm (cyclohexene carbons) | vulcanchem.com |
| IR | 1668 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (furan C=C) | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohex-2-en-1-yl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h2,4-5,7-9H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFZWSYQXRUMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)OC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Esterification Approaches
Direct esterification represents the most straightforward route to Cyclohex-2-en-1-yl furan-2-carboxylate (B1237412), involving the reaction between furan-2-carboxylic acid and cyclohex-2-en-1-ol.
Conventional Esterification Protocols for Cyclohex-2-en-1-yl Furan-2-carboxylate
Conventional esterification typically involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com Common catalysts include concentrated sulfuric acid or hydrogen chloride. google.com The protonation of the carbonyl group by the catalyst enhances its electrophilicity, making it more susceptible to nucleophilic attack by the alcohol. google.com This reversible reaction can be driven to completion by removing water as it is formed. google.com However, elevated temperatures (above 190°C) can lead to the decarboxylation of furan-2,5-dicarboxylic acid (FDCA), a related compound, to form monocarboxylic acids like furoic acid. googleapis.comgoogle.com
Catalytic Esterification Systems for Furan-2-carboxylic Acid Esters
Various catalytic systems have been developed to improve the efficiency and selectivity of esterification for furan-based carboxylic acids. One approach involves the use of carbon dioxide under supercritical, critical, or near-critical conditions, which acts as a self-generating acid catalyst. google.com This method avoids the need for strong mineral acids and can produce clean ester products with purities of 70-72%, which can be further refined to 90-99%. google.com Reactions are typically performed at temperatures between 150°C and 250°C and pressures from 400 to 3,000 psi. google.com Another strategy employs trimethylsilyl (B98337) chloride (TMSCl) in methanol (B129727) under reflux, which has been successfully used for the esterification of furan-2,3-dicarboxylic acid and furan-2,5-dicarboxylic acid. arkat-usa.orgresearchgate.net Iron-containing catalysts have also been explored for the synthesis of alkyl esters of 5-acetyl-2-furan-carboxylic acid. researchgate.net
Microwave-Assisted Synthesis of Furan-Containing Esters
Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing furan-containing esters. mdpi.org This technique can significantly reduce reaction times compared to conventional heating. nih.gov For instance, the synthesis of 5-arylbenzofuran-2-carboxylates has been achieved via microwave-assisted Suzuki coupling. researchgate.net Microwave irradiation has also been employed in the 1,3-dipolar cycloaddition of furanyl oximes to produce isoxazolines, which are precursors to other furan (B31954) derivatives. thieme-connect.com The Diels-Alder reaction of furans with acetylenic dienophiles to form substituted furan carboxylic esters has also been successfully carried out under microwave heating, often resulting in high yields within minutes. mdpi.org
Indirect Synthetic Pathways Involving Furan-2-carboxylic Acid Precursors
Indirect methods for synthesizing this compound involve the initial preparation of furan-2-carboxylic acid from its precursors, followed by esterification.
Oxidation of Furfural (B47365) to Furoic Acid as an Intermediate
Furan-2-carboxylic acid, also known as furoic acid, is a key intermediate that can be produced by the oxidation of furfural. magtech.com.cn Furfural is a renewable chemical derived from biomass. nih.gov Various catalytic systems have been developed for this oxidation process. Noble-metal free catalysts, such as Mn-Cu bimetallic oxides, have shown high efficiency, with Mn2Cu1Ox achieving 99% furfural conversion with quantitative selectivity towards furoic acid. researchgate.net Ruthenium pincer catalysts have also been used for the homogeneous oxidation of furfural to furoic acid using alkaline water as the oxidant, which also produces hydrogen gas. nih.gov Another approach involves the use of a cuprous chloride catalyst and tert-butyl hydrogen peroxide as an oxidant. mdpi.com The resulting furoic acid can then be esterified in a one-pot synthesis without the need for intermediate purification. mdpi.com
Nucleophilic Substitution Mechanisms in Furan-2-carboxylate Formation
The formation of furan-2-carboxylate esters can also be achieved through nucleophilic substitution reactions. Furans are generally more reactive towards nucleophilic displacement than pyrroles. edurev.in The presence of electron-withdrawing groups on the furan ring enhances its reactivity towards nucleophiles. edurev.in For instance, in a one-pot synthesis method, after the initial oxidation of furfural to furoic acid, the subsequent esterification with an alkyl halide proceeds via an SN2 nucleophilic substitution mechanism. researchgate.net In this process, a base like potassium carbonate deprotonates the furoic acid to form the furoate anion. researchgate.net This negatively charged carboxylate then acts as a nucleophile, attacking the carbon atom of the alkyl halide and displacing the halide to form the ester. researchgate.net Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate this reaction. researchgate.net
Synthetic Routes Involving Cyclohexene (B86901) Derivatives
The synthesis of this compound involves the formation of an ester bond between a cyclohexene-derived alcohol and furan-2-carboxylic acid. Key methodologies focus on the efficient and selective functionalization of the cyclohexene ring to introduce the necessary oxygen functionality at the allylic position.
Allylic Functionalization leading to Cyclohex-2-en-1-yl Esters
The direct formation of cyclohex-2-en-1-yl esters from cyclohexene is a powerful strategy that avoids the isolation of the corresponding alcohol. This is primarily achieved through the catalytic oxidation of the allylic C-H bond in the presence of a carboxylic acid.
One of the prominent methods is the Kharasch-Sosnovsky reaction, which involves the copper-catalyzed allylic oxidation of olefins. researchgate.net This reaction can utilize a copper(I) catalyst and a peroxide-based oxidant, such as tert-butyl peroxybenzoate, to directly yield allylic esters. researchgate.net For instance, using a copper(I) iodide catalyst with tert-butyl iodobenzoperoxoate allows for the synthesis of various allylic esters from alkenes like cyclohexene. researchgate.net The reaction proceeds through a radical mechanism initiated by the copper-catalyzed cleavage of the peroxide. nih.gov
Palladium-catalyzed C-H oxidation offers another highly effective and selective route. nih.govaston.ac.uk A system using a Pd(II) catalyst, often in conjunction with a sulfoxide (B87167) ligand, can couple a wide range of carboxylic acids directly with olefins. nih.gov For cyclohexene, this oxidation preferentially yields the corresponding allylic ester. For example, Pd(OAc)₂ in acetic acid can convert cyclohexene into 2-cyclohexenyl-1-acetate. mdpi.com More advanced systems allow for the direct use of complex carboxylic acids, providing a streamlined path to diverse allylic esters. nih.govaston.ac.uk
These direct C-H functionalization methods represent an efficient strategy for synthesizing the target ester by using furan-2-carboxylic acid as the coupling partner with cyclohexene, thereby forming the this compound in a single oxidative esterification step.
Table 1: Comparison of Catalytic Systems for Allylic Esterification of Cyclohexene
| Catalyst System | Oxidant | Typical Carboxylic Acid | Key Features |
|---|---|---|---|
| Copper(I) Halide | Tert-butyl peroxybenzoate / iodobenzoperoxoate | Benzoic Acids | Classic Kharasch-Sosnovsky reaction; proceeds via radical mechanism. researchgate.net |
| Pd(OAc)₂ | Benzoquinone (BQ) | Acetic Acid | Forms allylic acetates; can require solvent quantities of acid. mdpi.comchemanager-online.com |
| Pd(II)/Sulfoxide | Benzoquinone (BQ) | Various Aryl/Alkyl Carboxylic Acids | Highly general and selective for linear (E)-esters with terminal olefins. nih.govaston.ac.uk |
| Copper-Aluminum Mixed Oxide | Tert-butyl hydroperoxide | Various Carboxylic Acids | Heterogeneous catalyst system. lanxess.com |
Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes as Precursors
An alternative, multi-step approach to the cyclohexene moiety involves the modification of cyclohexenecarboxaldehyde derivatives. A key transformation in this pathway is the deconjugative α-alkylation of α,β-unsaturated aldehydes. This reaction repositions the double bond and introduces a functional group at the α-position, creating a β,γ-unsaturated aldehyde intermediate. researchgate.netrsc.org
This process can be efficiently promoted by a synergistic combination of strong bases, such as potassium tert-butoxide (tBuOK) and sodium hydride (NaH), under mild conditions. researchgate.netrsc.org The reaction involves the formation of a dienolate from the starting α,β-unsaturated aldehyde, which then reacts with an electrophile (an alkyl halide) at the α-position. This alkylation forces the double bond to shift out of conjugation with the carbonyl group, resulting in the β,γ-unsaturated product. researchgate.netrsc.org
Crucially, this β,γ-unsaturated aldehyde intermediate can be converted into an allylic ester through an oxidative fragmentation reaction. researchgate.netrsc.org Treatment with lead(IV) acetate (B1210297)—Pb(OAc)₄—mediates an oxidative deformylation, yielding the corresponding allyl acetate. researchgate.netrsc.org This two-step sequence effectively transforms a readily available cyclohexenecarboxaldehyde into a cyclohex-2-en-1-yl acetate. This acetate can then be hydrolyzed to cyclohex-2-en-1-ol and subsequently esterified with furan-2-carboxylic acid to yield the final target compound.
Table 2: Deconjugative α-Alkylation of β-Cyclocitral (1)
| Entry | Alkyl Halide (Electrophile) | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Allyl bromide | (±)-1-allyl-2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | 2 | 82 |
| 2 | Methyl iodide | (±)-1,2,6,6-tetramethylcyclohex-2-ene-1-carbaldehyde | 2 | 90 |
| 3 | Prenyl bromide | (±)-2,6,6-trimethyl-1-(3-methylbut-2-en-yl)cyclohex-2-ene-1-carbaldehyde | 2 | 64 |
| 4 | Propargyl chloride | (±)-2,6,6-trimethyl-1-(prop-2-yn-1-yl)cyclohex-2-ene-1-carbaldehyde | 2 | 67 |
| 5 | Benzyl bromide | (±)-1-benzyl-2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | 2 | 91 |
Data sourced from references researchgate.netrsc.org. Reactions performed using NaH and tBuOK in toluene.
Cyclocondensation Reactions to Form Cyclohexenone-Furan Hybrid Structures
Cyclocondensation reactions provide a powerful tool for constructing cyclic systems. To form a cyclohexenone ring, the Robinson annulation is a cornerstone method in organic synthesis. rsc.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered, α,β-unsaturated ketone (a cyclohexenone). rsc.orgresearchgate.netgoogle.com
In the context of synthesizing a precursor for this compound, the Robinson annulation could theoretically be employed to construct a cyclohexenone ring fused or appended to a furan moiety. For example, a ketone containing a furan group could serve as the Michael donor. After deprotonation to form an enolate, it would attack a Michael acceptor like methyl vinyl ketone (MVK). rsc.org The resulting 1,5-diketone intermediate would then undergo an intramolecular, base-catalyzed aldol condensation to close the six-membered ring, which upon dehydration yields the cyclohexenone product.
While specific examples of using furan-based ketones in Robinson annulations to generate direct precursors are not widely documented in the provided search context, the reaction's general reliability and broad substrate scope make it a viable strategic approach. The resulting furan-cyclohexenone hybrid could then be reduced at the ketone functionality to produce the corresponding cyclohexenol (B1201834) derivative, ready for esterification with furan-2-carboxylic acid.
Sustainable Chemistry Principles in Ester Synthesis
The synthesis of esters like this compound can be approached through the lens of sustainable chemistry, which emphasizes efficiency, the use of renewable resources, and the reduction of waste.
One-Pot Synthetic Approaches
One-pot reactions are a key strategy in green chemistry, as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and thereby save time, energy, and solvents, leading to less waste. rsc.org For the synthesis of furan-2-carboxylate esters, a highly efficient one-pot method has been developed starting from furfural. researchgate.netresearchgate.net
This process involves two sequential reactions in the same vessel:
Oxidation: Furfural is first oxidized to furan-2-carboxylic acid. This can be achieved using a copper(I) chloride catalyst with an oxidant like tert-butyl hydroperoxide in an acetonitrile/water solvent system. researchgate.netresearchgate.net
Esterification: Without isolating the furoic acid intermediate, an alcohol or alkyl halide is added directly to the reaction mixture along with a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to facilitate the esterification. researchgate.netresearchgate.net
This tandem oxidation-esterification sequence provides a direct route to furan esters from a renewable starting material. Adapting this method by using a suitable cyclohexenyl precursor, such as cyclohex-2-en-1-yl bromide, would enable a sustainable, one-pot synthesis of the target compound. This approach aligns with the principles of atom economy and process intensification, making it an attractive alternative to traditional multi-step syntheses. rsc.org
Utilization of Bio-based Feedstocks
A cornerstone of sustainable chemistry is the use of renewable feedstocks derived from biomass rather than finite petrochemicals. Both the furan and cyclohexene moieties of this compound can be sourced from bio-based materials.
Furan Moiety from Hemicellulose: The furan ring is readily accessible from furfural, a key platform chemical. mdpi.comnih.gov Furfural is produced on an industrial scale through the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose), which are abundant in the hemicellulose fraction of lignocellulosic biomass, such as agricultural residues and hardwoods. researchgate.netrsc.orgnih.gov The furfural is then oxidized to produce furan-2-carboxylic acid (furoic acid), the direct precursor for the ester. researchgate.netrsc.orgrsc.org
Cyclohexene Moiety from Biomass: The cyclohexene portion can also be derived from renewable resources.
From Fatty Acids: Chemo-enzymatic cascades have been developed to convert oleic acid, a fatty acid found in vegetable oils like olive oil, into cyclohexene. researchgate.netnih.gov This process involves a series of enzymatic reactions followed by a ring-closing metathesis step. researchgate.netnih.gov
From Lignin and General Biomass: Lignin, the aromatic component of biomass, can be broken down into phenols, which can then be hydrogenated to produce cyclohexanone, a precursor to cyclohexene. aston.ac.uk Furthermore, industrial processes are emerging for the production of "green" cyclohexane (B81311) directly from bio-circular feedstocks such as rapeseed oil and other forms of biomass. chemanager-online.comlanxess.com
By sourcing both the furan and cyclohexene components from renewable biomass, the synthesis of this compound can be integrated into a biorefinery concept, significantly improving its environmental footprint.
Table 3: Bio-based Feedstocks for the Synthesis of this compound
| Molecular Moiety | Bio-based Feedstock | Platform Chemical/Intermediate |
|---|---|---|
| Furan-2-carboxylate | Lignocellulosic Biomass (Hemicellulose) | Furfural → Furan-2-carboxylic acid rsc.orgnih.gov |
| Marine Biomass (Galactaric acid) | Furan dicarboxylic acid esters acs.org | |
| Cyclohex-2-en-1-yl | Vegetable Oils (e.g., Oleic Acid) | Cyclohexene researchgate.netnih.gov |
| Lignin | Phenols → Cyclohexanone aston.ac.uk | |
| General Biomass / Rapeseed Oil | Cyclohexane chemanager-online.comlanxess.com |
Reaction Mechanisms and Pathways
Mechanistic Studies of Ester Formation
The formation of Cyclohex-2-en-1-yl furan-2-carboxylate (B1237412) typically proceeds through an esterification reaction between furan-2-carboxylic acid and cyclohex-2-en-1-ol. The most common method for this transformation is the Fischer esterification, which involves treating the carboxylic acid and alcohol with an acid catalyst. masterorganicchemistry.com
The mechanism of the Fischer esterification is a multi-step process:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of furan-2-carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: The hydroxyl group of cyclohex-2-en-1-ol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com
Deprotonation: The protonated ester is then deprotonated to yield the final product, Cyclohex-2-en-1-yl furan-2-carboxylate, and regenerates the acid catalyst. masterorganicchemistry.com
All steps in the Fischer esterification are reversible, and the equilibrium can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed. masterorganicchemistry.comrdd.edu.iq Alternative methods for the synthesis of furan-2-carboxylate esters include microwave-assisted synthesis using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net A one-pot synthesis method has also been developed for similar furan-2-carboxylate esters, starting from furfural (B47365), which is first oxidized to furoic acid in situ before esterification. mdpi.com
Allylic Reactivity and Regioselectivity in Cyclohex-2-en-1-yl Transformations
The cyclohex-2-en-1-yl moiety of the title compound is an allylic system, which confers specific reactivity patterns. Allylic esters can undergo rearrangements and are susceptible to nucleophilic substitution reactions that can proceed through either an S\N2 or an S\N2' mechanism. The latter involves the nucleophile attacking the double bond, leading to a rearranged product.
Studies on the reactivity of 2-cyclohexenols and their derivatives have shown that the stereochemistry of the starting alcohol can influence the product distribution in certain reactions. umich.edu For this compound, reactions involving the allylic system could lead to a mixture of regioisomers, depending on the reaction conditions and the nature of the attacking species. For instance, catalyzed rearrangements of allylic esters are known to occur, and these can be stereospecific. umich.edu
Furan (B31954) Ring Reactivity and Derivative Transformations
The furan ring in this compound is an electron-rich aromatic heterocycle, which makes it susceptible to electrophilic substitution and also allows it to participate in various cycloaddition reactions. pearson.comnumberanalytics.com The low aromaticity of furan enables it to undergo reactions that disrupt the aromatic conjugation. quimicaorganica.org
The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition process. numberanalytics.com These reactions are of great synthetic importance as they allow for the rapid construction of complex cyclic systems. mdpi.comnih.gov The Diels-Alder reaction of furan derivatives can be either intermolecular or intramolecular.
Intermolecular Diels-Alder Reactions: Furan and its derivatives react with various dienophiles to form oxanorbornene adducts. researchgate.net The reactivity of the furan ring in these reactions is influenced by substituents; electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. nih.govrsc.org The reaction is often reversible, and the position of the equilibrium depends on the kinetic and thermodynamic parameters of the reaction. researchgate.net The use of aqueous media can sometimes provide a thermodynamic driving force for unfavorable Diels-Alder reactions of furan derivatives. tudelft.nl
Intramolecular Diels-Alder Reactions (IMDAF): If the molecule contains a dienophile tethered to the furan ring, an intramolecular Diels-Alder reaction can occur. rsc.org These reactions are a powerful tool for constructing polycyclic molecules. rsc.orgyoutube.com The success and stereochemical outcome of the IMDAF reaction are dependent on the length and nature of the tether connecting the furan diene and the dienophile. scispace.com
| Reaction Type | Key Features | References |
| Intermolecular Diels-Alder | Forms oxanorbornene adducts; reactivity influenced by substituents; often reversible. | researchgate.netnih.govrsc.org |
| Intramolecular Diels-Alder | Forms polycyclic structures; outcome depends on tether length and nature. | rsc.orgyoutube.comscispace.com |
Besides the Diels-Alder reaction, the furan moiety can participate in other cycloaddition reactions. For instance, dienylfurans can undergo [8+2] cycloaddition reactions with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form furan-bridged 10-membered rings. researchgate.net Formal [3+2] cycloadditions have also been reported in the synthesis of polysubstituted furans. organic-chemistry.org The low aromaticity of furan also allows for its participation in 1,3-dipolar and photochemical cycloadditions. quimicaorganica.org
The furan ring can be chemically transformed into other heterocyclic or carbocyclic systems through ring expansion or modification strategies. A notable example is the Achmatowicz reaction, which is an oxidative ring expansion of furfuryl alcohols to 6-hydroxypyranones. researchgate.net While not directly applicable to this compound, this illustrates a general strategy for furan ring expansion. Other modifications include the synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide, which adds a second carboxylic acid group to the ring. researchgate.net The furan ring is also sensitive to ring-opening side reactions, particularly under acidic conditions, which can lead to the formation of carbonyl-containing moieties. mdpi.com
Reaction Kinetics of Related Esterification Processes
The rate of an acid-catalyzed esterification can be described by the following general rate law: Rate = k[RCOOH][R'OH][H⁺]
Several factors influence the reaction kinetics:
Temperature: Increasing the reaction temperature generally increases the rate constant, in accordance with the Arrhenius equation. However, since esterification is a reversible and often exothermic reaction, higher temperatures can also shift the equilibrium back towards the reactants. rdd.edu.iqresearchgate.net
Catalyst Concentration: The reaction rate is enhanced by the addition of a catalyst. rdd.edu.iq The limiting step in the mechanism is often the protonation of the carboxylic acid. researchgate.net
Molar Ratio of Reactants: Using an excess of one of the reactants, typically the alcohol, can increase the conversion of the limiting reactant by shifting the equilibrium towards the products. rdd.edu.iq
Solvent: The polarity of the solvent can affect the reaction rate. The presence of water, a product of the reaction, can lead to a strong non-ideal behavior in the reaction mixture. rdd.edu.iqresearchgate.net
The following table summarizes the key factors affecting the kinetics of related esterification processes:
| Factor | Effect on Reaction Rate | References |
| Temperature | Increases rate constant, but can adversely affect equilibrium conversion. | rdd.edu.iqresearchgate.net |
| Catalyst Concentration | Increases the rate of reaction. | rdd.edu.iqresearchgate.net |
| Molar Ratio of Reactants | An excess of one reactant increases the conversion of the other. | rdd.edu.iq |
| Solvent | Polarity and presence of water can influence reaction kinetics. | rdd.edu.iqresearchgate.net |
Theoretical and Computational Studies
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics and molecular dynamics simulations are powerful computational tools for exploring the conformational landscape of flexible molecules. These methods can identify stable conformers and understand the dynamic behavior of a molecule. While the conformational analysis of various cyclohexene (B86901) and ester-containing compounds has been a subject of research, specific studies employing these techniques for a detailed conformational analysis of Cyclohex-2-en-1-yl furan-2-carboxylate (B1237412) are not found in the available literature.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are frequently used to predict and help interpret spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These theoretical predictions can be invaluable in the structural elucidation of new compounds. However, there are no specific computational studies in the scientific literature that report the predicted spectroscopic parameters for Cyclohex-2-en-1-yl furan-2-carboxylate.
Theoretical Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···π)
A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific theoretical and computational research focused on the intermolecular interactions of this compound. While computational methods such as Hirshfeld surface analysis are commonly employed to investigate C-H···O and C-H···π interactions in the crystal structures of related organic compounds, no such studies have been published for the title compound.
Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of the specific intermolecular forces governing the crystal packing and molecular recognition of this compound at this time. This represents a clear gap in the current body of scientific knowledge. Future research, employing quantum chemical calculations and crystal structure analysis, would be necessary to elucidate the nature and strength of these non-covalent interactions for this particular molecule.
Advanced Applications in Materials Science and Organic Synthesis
Role as Versatile Synthetic Intermediates for Complex Molecule Construction
The distinct chemical functionalities within Cyclohex-2-en-1-yl furan-2-carboxylate (B1237412) make it a valuable intermediate for constructing intricate molecular architectures. The furan (B31954) ring can act as a diene in cycloaddition reactions, while the cyclohexene (B86901) ring offers sites for further functionalization, enabling chemists to build complex structures from this foundational molecule.
Furan-type terpenoids constitute a specific and important group of chemical compounds, many of which are found in natural oils and contribute significantly to their sensory properties. researchgate.net The structural motifs present in Cyclohex-2-en-1-yl furan-2-carboxylate position it as a potential precursor for the synthesis of novel furan-containing terpenoid analogues. researchgate.net Research into the synthesis of new furan-type terpenoids has demonstrated that furan structures can be elaborated to create molecules with sensory characteristics analogous to well-known terpenoids like linalool. researchgate.net By leveraging the furan core of this compound, synthetic pathways can be devised to introduce isoprenoid-like side chains, effectively using it as a foundational element for building more complex, nature-inspired molecules.
The furan moiety of this compound is particularly well-suited for participating in Diels-Alder [4+2] cycloaddition reactions, serving as a diene that can react with various dienophiles. mdpi.com This reaction is a powerful, atom-economical method for constructing complex, three-dimensional heterocyclic scaffolds. mdpi.com The reactivity of the furan ring allows for the creation of bicyclic adducts that can be further transformed into a wide array of functionalized heterocycles. researchgate.netnih.gov The Diels-Alder reaction involving furan derivatives is often reversible, a property that can be exploited in dynamic chemical systems. rsc.orgsemanticscholar.org The reaction conditions, such as temperature and the electronic nature of the dienophile, can influence the stereochemical outcome (endo vs. exo) of the cycloaddition, providing a pathway to selectively synthesize specific isomers. nih.govrsc.org
| Diene | Dienophile Example | Resulting Heterocyclic Scaffold | Significance |
| Furan Ring (of this compound) | Maleimide | Oxabicycloheptene derivative | Building block for isoindoline-1,3-diones and other complex nitrogen-containing heterocycles. nih.gov |
| Furan Ring (of this compound) | Nitrosoalkene | Furo[2,3-e] nih.govrsc.orgoxazine | Intermediate that can be converted into open-chain oximes or used to synthesize isoxazoles. researchgate.net |
| Furan Ring (of this compound) | Azoalkene | Furo[3,2-c]pyridazine | Precursor to dihydropyridazine (B8628806) derivatives through acid-catalyzed rearrangement and furan ring-opening. researchgate.net |
Monomers for Bio-based Polymer Development
The drive for sustainability has spurred significant research into polymers derived from renewable resources, with furan-based compounds being at the forefront of this effort. researchgate.netresearchgate.netrsc.org this compound, being derivable from biomass, is a candidate for the development of next-generation bio-based polymers. researchgate.netijsrst.com The furan component, in particular, is seen as a key bio-based building block to replace petroleum-derived chemicals like terephthalic acid. mdpi.comnih.govmdpi.com
Furan-based polyesters, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are gaining attention as sustainable alternatives to petroleum-based polyesters like poly(ethylene terephthalate) (PET). mdpi.comnih.govmagtech.com.cn These bio-based polymers often exhibit superior properties, such as enhanced gas barrier characteristics, making them suitable for applications like food packaging. rsc.orgmdpi.com this compound can be envisioned as a co-monomer or a modifying agent in polyester (B1180765) synthesis. After suitable functionalization, for example by converting the cyclohexene ring into a diol, it could be directly incorporated into a polyester backbone. This would introduce both the rigid furan ring and a cyclic aliphatic structure, potentially tuning the thermal and mechanical properties of the resulting polymer. Enzymatic polymerization is also a viable, eco-friendly route for synthesizing furan-based polyesters under mild conditions. nih.gov
| Property | Furan-Based Polyesters (e.g., PEF) | Conventional Polyesters (e.g., PET) | Reference |
| Source | Renewable (Biomass) | Fossil Fuels (Petroleum) | mdpi.comnih.gov |
| Gas Barrier (O₂, CO₂) | Superior | Standard | mdpi.com |
| Synthesis | Melt Polycondensation, Enzymatic Polymerization | Melt Polycondensation | nih.govmdpi.com |
| Key Monomer | 2,5-Furandicarboxylic Acid (FDCA) | Terephthalic Acid (TPA) | mdpi.comnih.gov |
Plasticizers are essential additives used to increase the flexibility of polymers, with polyvinyl chloride (PVC) being a primary consumer. europeanplasticisers.eu Growing health and environmental concerns regarding traditional phthalate (B1215562) plasticizers have created a high demand for safer, bio-based alternatives. europeanplasticisers.euresearchgate.net Furan-based esters have been identified as a promising class of renewable plasticizers. europeanplasticisers.eurwth-aachen.de The chemical structure of this compound, an ester of furan-2-carboxylic acid, is analogous to compounds investigated for this purpose. google.comgoogleapis.com These bio-based plasticizers can effectively lower the glass transition temperature of PVC, and studies have shown they can exhibit lower migration rates compared to conventional plasticizers like DEHP. europeanplasticisers.euresearchgate.net The unique combination of the furan and cyclohexene moieties in this compound could offer specific advantages in terms of compatibility, permanence, and plasticizing efficiency in various polymer matrices. europeanplasticisers.euresearchgate.net
Applications in Surface Coating and Film Formation Technologies
The chemical reactivity of the furan ring makes this compound a compelling candidate for applications in advanced coatings and films. The ability of furans to undergo reversible Diels-Alder reactions is particularly useful for creating smart materials, such as self-healing or recyclable coatings. rsc.orgsemanticscholar.org In such a system, the furan group can react with a di-functional dienophile (a crosslinker, such as a bismaleimide) to form a stable, cross-linked polymer network, which constitutes the solid coating. rsc.org Upon heating, the reverse Diels-Alder reaction is triggered, breaking the cross-links and allowing the material to flow and heal cracks or be reprocessed. This thermoreversible chemistry provides a pathway to more sustainable and durable coating technologies. Furthermore, furan-based polymers and oligomers are being explored for their potential in creating materials with specific electronic properties, which could find use in functional films and organic electronics. slideshare.netbohrium.com
Catalytic Applications and Ligand Design Based on Furan-2-carboxylate Scaffold
The furan-2-carboxylate scaffold, derived from renewable resources, has garnered significant interest in the field of catalysis, not only as a substrate in catalytic transformations but also as a foundational structure for the design of novel ligands. The inherent electronic properties and coordination sites of the furan ring and the carboxylate group offer a versatile platform for developing ligands that can modulate the activity and selectivity of metal catalysts. These ligands have found application in a range of catalytic reactions, from asymmetric hydrogenations to carbon-carbon bond-forming "click" reactions.
The design of ligands based on the furan-2-carboxylate scaffold often involves the strategic introduction of additional coordinating atoms to create bidentate or polydentate ligands. This is typically achieved by functionalizing the furan ring or by converting the carboxylic acid into an amide, ester, or other derivative that incorporates another donor atom such as nitrogen or phosphorus. The rigidity of the furan ring can impart a well-defined geometry to the resulting metal complexes, which is a crucial factor in achieving high selectivity in catalysis. Furthermore, the introduction of chiral centers into the ligand structure allows for the development of catalysts for asymmetric synthesis, a key area in modern chemistry.
One notable application is in the field of asymmetric hydrogenation. While not involving a ligand synthesized from furan-2-carboxylate, the catalytic asymmetric hydrogenation of furan-2-carboxylic acid itself highlights the interaction of the scaffold with a chiral catalyst system. In a study, the hydrogenation of furan and benzofuran (B130515) carboxylic acids was carried out using a palladium on alumina (B75360) (Pd/Al2O3) catalyst modified with the chiral alkaloid cinchonidine. This approach led to the synthesis of (S)-Tetrahydrofuran-2-carboxylic acid with a respectable yield and enantiomeric excess.
More directly, the furan-2-carboxylate scaffold has been incorporated into the structure of ligands for copper-catalyzed reactions. For instance, a series of copper(I) complexes with furan-2-thiocarboxylate as a ligand have been synthesized and demonstrated to be highly efficient catalysts for the azide-alkyne cycloaddition, a prominent "click" reaction. These complexes, featuring phosphine (B1218219) co-ligands, facilitate the synthesis of glycoconjugates and glycoclusters. The furan-2-thiocarboxylate ligand in these complexes plays a crucial role in stabilizing the copper(I) center and promoting the catalytic cycle.
The versatility of the furan-2-carboxylate scaffold is further demonstrated in the synthesis of furan-2-carboxamide derivatives. By reacting furan-2-carboxylic acid with various amines, a diverse library of potential ligands can be generated. These carboxamides can act as bidentate ligands by coordinating through the amide oxygen and another donor atom introduced via the amine component. For example, the synthesis of 4-(5-((diethylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid and its transition metal complexes showcases the potential for creating multidentate ligands from this scaffold. While the initial studies of these particular complexes focused on their biological properties, the synthetic strategies employed are directly applicable to the design of new catalytic systems.
The development of ligands from the furan-2-carboxylate scaffold is an active area of research with significant potential. The ability to systematically modify the structure of the scaffold allows for the fine-tuning of the steric and electronic properties of the resulting metal catalysts. This, in turn, can lead to enhanced catalytic activity, improved selectivity, and the ability to catalyze new and challenging chemical transformations. The bio-based origin of the furan-2-carboxylate scaffold adds a dimension of sustainability to this area of catalyst development.
Future Research Directions and Challenges
Development of Novel Stereoselective Synthetic Methodologies
A significant challenge in the synthesis of Cyclohex-2-en-1-yl furan-2-carboxylate (B1237412) lies in the control of stereochemistry at the cyclohexene (B86901) ring. The development of stereoselective synthetic routes is paramount to accessing enantiomerically pure forms of the molecule, which is often crucial for its biological activity and material properties.
Future research will likely focus on enzymatic and asymmetric catalytic methods to achieve high levels of stereocontrol. Lipases and esterases, known for their ability to catalyze esterification and transesterification reactions with high enantioselectivity, could be employed. The use of chiral auxiliaries attached to either the cyclohexenol (B1201834) or the furan-2-carboxylic acid precursor is another viable strategy. acs.org For instance, the diastereoselective Diels-Alder reaction can be utilized to produce optically active cyclohexene derivatives which can then be esterified. acs.org
Table 1: Potential Stereoselective Synthetic Approaches
| Methodology | Catalyst/Auxiliary | Potential Advantages | Key Challenges |
|---|---|---|---|
| Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | High enantioselectivity, mild reaction conditions | Maximum 50% yield of one enantiomer |
| Asymmetric Esterification | Chiral DMAP analogues | Direct synthesis of enantioenriched ester | Catalyst synthesis and cost |
| Chiral Auxiliary Approach | (S)-lactic acid derivative | High diastereoselectivity, predictable stereochemistry | Additional steps for auxiliary attachment and removal |
Exploration of Advanced Catalytic Systems for Enhanced Efficiency
The efficiency of the esterification reaction to form Cyclohex-2-en-1-yl furan-2-carboxylate is a key area for improvement. Traditional acid-catalyzed esterification often requires harsh conditions and can lead to side reactions, particularly with sensitive substrates like furans.
The exploration of advanced catalytic systems is crucial for developing more efficient and sustainable synthetic protocols. This includes the use of solid acid catalysts, such as zeolites and ion-exchange resins, which offer advantages in terms of catalyst recovery and reuse. mdpi.com Organocatalysts, such as N-heterocyclic carbenes (NHCs), have also emerged as powerful tools for ester synthesis under mild conditions. Furthermore, transition-metal-catalyzed reactions, for instance, using gold or ruthenium complexes, could offer novel pathways for the synthesis of furan-containing molecules. researchgate.netstanford.edu
Table 2: Comparison of Catalytic Systems for Esterification
| Catalyst Type | Example | Operating Conditions | Pros | Cons |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid | High temperature | Inexpensive, effective | Corrosion, difficult to separate |
| Solid Acid | Amberlyst-15 | Moderate to high temperature | Reusable, non-corrosive | Lower activity than homogeneous acids |
| Organocatalyst | N-Heterocyclic Carbene | Room temperature | Mild conditions, high selectivity | Catalyst stability and cost |
| Biocatalyst | Immobilized Lipase | Mild temperature, aqueous or organic media | High selectivity, environmentally benign | Enzyme cost and stability |
Refined Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for understanding and predicting the behavior of chemical systems. In the context of this compound, computational modeling can provide valuable insights into its synthesis and properties.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and understand the role of catalysts. Molecular dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its interactions with other molecules, which is particularly relevant for designing new materials. The suppression of unwanted side reactions, such as humin formation from furan (B31954) derivatives, can also be computationally investigated. researchgate.net
Integration with Continuous Flow Chemistry and Other Sustainable Processes
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for process automation. mdpi.comresearchgate.netnih.gov The integration of the synthesis of this compound into a continuous flow setup is a key area for future research.
Flow chemistry can enable the use of reaction conditions that are not easily accessible in batch, such as high temperatures and pressures, leading to significantly reduced reaction times. nih.gov For instance, esterification reactions that take hours in batch can potentially be completed in minutes in a flow reactor. nih.gov Furthermore, continuous flow systems can be readily coupled with in-line purification and analysis techniques, allowing for real-time process monitoring and optimization. The development of robust solid-supported catalysts is essential for the successful implementation of continuous flow synthesis. riken.jp
Design of Next-Generation Bio-Based Materials with Tailored Functionality
The presence of both a reactive furan ring and a polymerizable cyclohexene moiety makes this compound an attractive building block for the synthesis of novel bio-based polymers. researchgate.netresearchgate.net Furan derivatives are known to be precursors for a variety of polymers, including polyesters, polyamides, and epoxy resins. researchgate.netrsc.orggoogle.com
Future research will focus on the polymerization of this compound and its derivatives to create materials with tailored properties. The furan moiety can undergo Diels-Alder reactions, allowing for the creation of cross-linked and thermoreversible polymers. The cyclohexene double bond can be functionalized through various polymerization techniques, such as ring-opening metathesis polymerization (ROMP). The resulting polymers could find applications in areas such as biodegradable plastics, advanced coatings, and drug delivery systems. researchgate.net
Q & A
Q. Key Considerations :
- Avoid hydrolysis of the ester bond by maintaining anhydrous conditions.
- Optimize stoichiometry to minimize side products (e.g., diesters or unreacted starting materials).
How is this compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify the cyclohexene protons (δ 5.5–6.0 ppm for vinyl protons) and furan protons (δ 6.3–7.5 ppm for aromatic protons). Coupling constants (J) distinguish cis/trans stereochemistry in the cyclohexene ring .
- ¹³C NMR : Confirm ester carbonyl signals at δ 165–170 ppm and furan carbons at δ 110–150 ppm .
- Infrared (IR) Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction. SHELX programs (e.g., SHELXL) refine structures with R factors < 0.06 for high precision .
Q. Data Interpretation Example :
| Technique | Key Peaks/Features | Structural Insight |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.35 (furan H), δ 5.75 (vinyl H) | Confirms intact ester and alkene |
| X-ray Diffraction | O–H···N hydrogen bonds (2.8 Å) | Stabilizes crystal packing |
Advanced Research Questions
How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to enhance resolution. For example, Acta Crystallographica studies achieved mean σ(C–C) = 0.005 Å precision .
- Software Tools : Refine structures using SHELXL, which handles disorder modeling and anisotropic displacement parameters .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O2–H2···N2i bonds) that stabilize supramolecular assemblies .
Case Study :
In a structurally analogous compound, hydrogen bonds along the b-axis created infinite chains, influencing material properties like solubility .
What strategies address discrepancies between spectroscopic data and computational modeling for this compound?
Methodological Answer:
- DFT Calculations : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., using Gaussian or ORCA software). Deviations > 0.5 ppm suggest conformational flexibility or solvent effects .
- Dynamic NMR : Resolve fluxional behavior (e.g., ring puckering in cyclohexene) by variable-temperature NMR .
- Crystallographic Validation : Cross-check computationally optimized geometries with X-ray-derived bond lengths and angles .
Contradiction Resolution Example :
If NMR suggests planar furan, but X-ray shows slight puckering, consider solvent-induced conformational changes during crystallization .
What is the compound’s reactivity profile, and how can regioselective modifications be achieved?
Methodological Answer:
- Electrophilic Aromatic Substitution : Target the furan ring’s α-position (e.g., nitration or halogenation) using HNO₃/AcOH or NBS .
- Cyclohexene Functionalization : Perform epoxidation with m-CPBA or dihydroxylation with OsO₄ to study ring strain effects .
- Ester Hydrolysis : Test stability under acidic (HCl/MeOH) or basic (NaOH/EtOH) conditions to evaluate drug delivery potential .
Q. Reaction Optimization Table :
| Reaction | Conditions | Yield | Selectivity |
|---|---|---|---|
| Furan bromination | NBS, CCl₄, 0°C | 75% | α-bromination |
| Epoxidation | m-CPBA, DCM, RT | 60% | Endo preference |
How can researchers evaluate the compound’s bioactivity, such as enzyme inhibition or receptor binding?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
